![molecular formula C19H22N2 B1450623 2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯 CAS No. 861923-83-3](/img/structure/B1450623.png)
2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯
描述
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经退行性疾病
2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯: 被认为是治疗神经退行性疾病的潜在治疗剂。 它与 sigma-2 受体相互作用的能力,sigma-2 受体与阿尔茨海默病的病理生理学有关,使其成为预防 Aβ 寡聚体对神经元突触毒性影响的候选药物 .
癌症研究
该化合物的 sigma-2 受体相互作用也将其与癌症研究联系起来。 某些类型的癌细胞中 sigma-2 受体过度表达,靶向它们可以导致恶性细胞发生细胞死亡,为抗癌疗法的发展提供了一条途径 .
疼痛管理
在疼痛管理领域,2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯 由于其与 sigma-2 受体的相互作用而显示出希望。 这些受体在神经性疼痛中发挥作用,调节它们的活性可能会导致新的止痛药 .
精神疾病
Sigma-2 受体配体,包括2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯,正在被探索其在治疗精神疾病(如精神分裂症)中的潜力。 这些受体的调节可能会影响参与该疾病的神经递质系统 .
外伤性脑损伤
治疗外伤性脑损伤 (TBI) 的研究包括探索 sigma-2 受体作为靶点,2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯 可能通过影响受体的活性来帮助减轻 TBI 的影响 .
药物成瘾
该化合物在 sigma-2 受体通路中的作用也扩展到药物成瘾的研究。 通过影响受体的活性,它可以为开发成瘾治疗方法提供见解 .
胆固醇稳态
Sigma-2 受体参与内质网和溶酶体中的胆固醇稳态,2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯 可用于研究胆固醇调节和相关疾病的机制 .
尼曼-皮克病
最后,该化合物与 sigma-2 受体的相互作用,这些受体与尼曼-皮克病(一种溶酶体贮积症)有关,表明其在研究该疾病的治疗方法中的潜在用途 .
作用机制
Target of Action
Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation . This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.
Mode of Action
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, like other pyrrole derivatives, is expected to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal flow of electrons through the electron transport chain in mitochondria, leading to a decrease in ATP production .
Biochemical Pathways
The compound’s action on the mitochondrial electron transport chain affects the biochemical pathway of oxidative phosphorylation . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
Similar compounds have been noted for their high lipophilicity , which can influence their absorption and distribution within the body.
Result of Action
The primary result of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole’s action is a decrease in ATP production due to the disruption of oxidative phosphorylation . This can lead to a lack of energy within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.
生化分析
Biochemical Properties
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can form complexes with proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of proteases, preventing the degradation of specific proteins. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria may affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and processing .
属性
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZIWUMJJIJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




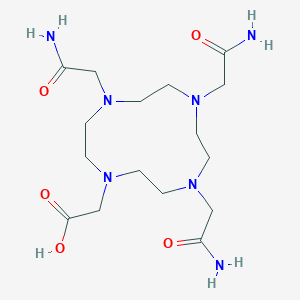
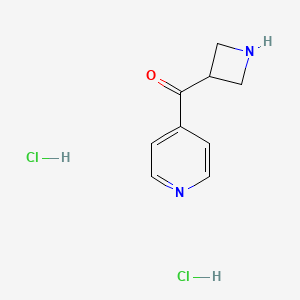


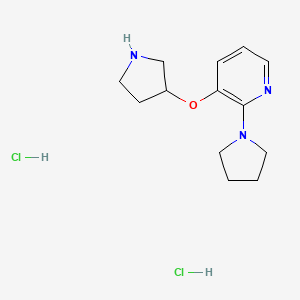
![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)
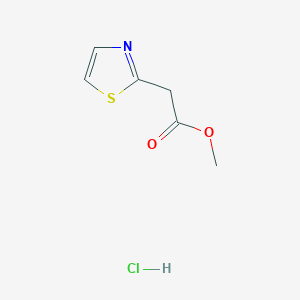

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

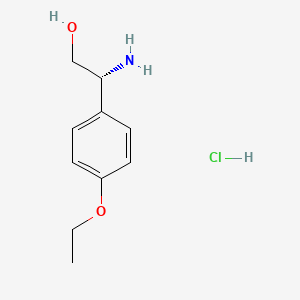
amine](/img/structure/B1450563.png)
